2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide
Description
2-Chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide is a chloroacetamide derivative characterized by a central acetamide scaffold substituted with chlorine atoms at the 2-position of the acetamide group and the 5-position of the phenyl ring. The 4-ethoxyphenoxy group at the 2-position of the phenyl ring introduces steric bulk and electron-donating properties, influencing its physicochemical and biological behavior. This compound is synthesized via nucleophilic substitution reactions, often involving condensation of 2-chloroacetamide intermediates with substituted phenols under basic conditions . Its structural complexity and functional groups make it a candidate for pharmacological applications, particularly in antitumor and enzyme inhibition studies .
Properties
IUPAC Name |
2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-12-4-6-13(7-5-12)22-15-8-3-11(18)9-14(15)19-16(20)10-17/h3-9H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYRQDZDIHXTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15Cl2NO3
- Molecular Weight : 340.2 g/mol
- CAS Number : 930395-63-4
The compound features a chloroacetamide structure which is often associated with various biological activities, including anti-inflammatory and anti-cancer effects.
The biological activity of this compound can be attributed to its interaction with specific biological targets. It is hypothesized to function as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Inhibition of TS can lead to apoptosis in rapidly dividing cells, making this compound a candidate for cancer therapy.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity :
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit similar therapeutic effects.
- Inhibition of Albumin Denaturation : Studies have indicated that this compound can inhibit the denaturation of human serum albumin, which is a critical factor in inflammation processes . This property positions it as a candidate for further development in anti-inflammatory therapies.
Antimicrobial Activity
Preliminary studies suggest that derivatives of chloroacetamides, including this compound, may possess antimicrobial properties. Research has focused on evaluating its effectiveness against various bacterial strains, potentially contributing to the development of new antibiotics .
Anticancer Research
The compound's ability to interact with cellular mechanisms makes it a subject of interest in cancer research. Investigations into its cytotoxic effects on cancer cell lines are ongoing, aiming to elucidate its mechanism of action and therapeutic potential .
Case Studies and Research Findings
Comparison with Similar Compounds
Positional Isomerism
Electron-Donating vs. Electron-Withdrawing Groups
- Compound C : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Compound D: 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide () Substituents: Ethoxyphenoxy group at phenyl’s 4-position. Impact: The ethoxy group enhances lipophilicity (XLogP₃: 3.7) and membrane permeability compared to unsubstituted analogs .
Bioactivity Profiles
Reaction Conditions
Solvent and Catalyst Effects
- Use of polar aprotic solvents (DMF, acetonitrile) improves reaction rates for chloroacetamides .
- Triethylamine or K₂CO₃ as base catalysts minimizes byproduct formation in nucleophilic substitutions .
Physicochemical Properties and Pharmacokinetics
| Property | Target Compound | 2-Chloro-N-(4-CF₃-phenyl) | 2-Chloro-N-(thiazol-2-yl) |
|---|---|---|---|
| Molecular Weight | 305.75 g/mol | 262.67 g/mol | 214.68 g/mol |
| XLogP₃ | 3.7 | 3.2 | 2.1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Topological Polar Surface Area | 47.6 Ų | 49.8 Ų | 55.1 Ų |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 1.4 |
Key Observations :
- The 4-ethoxyphenoxy group in the target compound increases lipophilicity (XLogP₃: 3.7) compared to thiazole derivatives, favoring blood-brain barrier penetration .
- Lower solubility of CF₃-substituted analogs correlates with higher plasma protein binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[5-chloro-2-(4-ethoxyphenoxy)phenyl]acetamide, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using a weak base (e.g., K₂CO₃) to deprotonate the phenolic oxygen, followed by coupling with 2-chloroacetamide derivatives. Reaction progress is typically monitored using thin-layer chromatography (TLC) to track intermediate formation . Post-synthesis purification involves filtration to remove salts and solvent evaporation under reduced pressure .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- FTIR : Identify characteristic peaks for amide C=O (~1650–1680 cm⁻¹), aromatic C-Cl (~750 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
- NMR : Analyze δ 7–8 ppm (aromatic protons), δ 4–5 ppm (ethoxy and phenoxy groups), and δ 3–4 ppm (chloroacetamide CH₂) .
- XRD : Determine crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What purification strategies are recommended post-synthesis, and how can residual solvents be minimized?
- Methodological Answer : Use recrystallization in acetonitrile or ethanol to remove unreacted starting materials. Residual solvents are reduced via vacuum drying (40–50°C for 12–24 hours). Purity is confirmed by HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy, chloro) influence the compound’s reactivity in forming derivatives like thiazolidinones or quinoline analogs?
- Methodological Answer : The ethoxy group enhances electron density on the aromatic ring, facilitating electrophilic substitution. The chloro substituents increase electrophilicity at the acetamide carbonyl, enabling nucleophilic attacks (e.g., by thiourea to form thiazolidinones). Reaction kinetics can be studied using UV-Vis spectroscopy to track intermediate formation .
Q. What computational approaches predict intermolecular interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with targets like cytochrome P450 or bacterial enzymes. Focus on hydrogen bonding with the amide group and hydrophobic interactions with chloro/ethoxy substituents .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
Q. How can contradictions in reported crystallographic data (e.g., bond lengths or packing motifs) be resolved?
- Methodological Answer : Cross-validate data using high-resolution XRD (≤0.8 Å resolution) and compare with databases (e.g., Cambridge Structural Database). For conflicting packing motifs, analyze temperature-dependent crystallography (100–300 K) to assess thermal motion effects .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies targeting antimicrobial activity?
- Methodological Answer :
- Derivative Synthesis : Replace the ethoxy group with methoxy, hydroxy, or nitro groups to modulate electron effects .
- Bioassays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Use time-kill assays to distinguish bactericidal vs. bacteriostatic effects .
- Mechanistic Studies : Perform fluorescence quenching with DNA gyrase or topoisomerase IV to assess target engagement .
Q. How do intramolecular hydrogen bonds (e.g., C–H···O) affect solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility Testing : Measure solubility in buffers (pH 2–12) using UV-Vis spectroscopy. Intramolecular H-bonds reduce polarity, decreasing aqueous solubility at neutral pH .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) are pH-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
